Silicate(2-), hexafluoro-, copper(2+) (1:1)

Descripción general

Descripción

Synthesis Analysis

The synthesis of copper(II) silicate complexes involves reactions like the combination of CuF2·2H2O with ethanolic solutions of ligands, generating SiF62− in situ (Ainscough et al., 1995). Hydrothermal methods have been employed to synthesize open-framework copper silicates (Wang et al., 2005).

Molecular Structure Analysis

The crystal and molecular structure of copper silicate complexes, like [{Cu(HL)H2O}2SiF6]·2H2O, reveals a centrosymmetric dimeric structure with copper atoms displaying distorted square-pyramidal geometry (Ainscough et al., 1995). The structural characterization of copper polysilicate, Cu[SiO3], demonstrates chains of silicate tetrahedra connected by edge-sharing CuO4+2 octahedra (Otto & Meibohm, 1999).

Chemical Reactions and Properties

Copper silicates engage in various chemical reactions, for example, forming stable heterocyclic Cu2+-Schiff base complexes for copper ion detection (Zhan et al., 2019).

Physical Properties Analysis

The physical properties of copper silicates are influenced by their synthesis methods and structural configurations. For instance, copper silicates with different morphologies like amorphous, nanotubes, and MEL exhibit varying textural properties and reducibility (Bawaked & Narasimharao, 2020).

Chemical Properties Analysis

Copper silicates show diverse chemical properties, such as diamagnetic behavior and electron-hole recombination in certain copper precipitates (Estreicher, 1999). They also display catalytic activities, as evidenced in copper-doped silica gels used in various thermochemical treatments (Lutz et al., 1997).

Aplicaciones Científicas De Investigación

-

Advanced Catalysis

- Application: Silica nanoparticles can be used as catalysts in various chemical reactions due to their large surface area and the ability to support other catalytic materials .

- Method: The nanoparticles are typically dispersed in the reaction mixture, where they can accelerate the rate of the reaction .

- Results: The use of silica nanoparticles as catalysts can lead to increased reaction rates and improved yields .

-

Drug Delivery

- Application: Silica nanoparticles can be used to deliver drugs to specific locations in the body .

- Method: The drug molecules are loaded onto the nanoparticles, which are then injected into the body. The nanoparticles can be designed to target specific cells or tissues .

- Results: This method can improve the efficacy of the drug and reduce side effects by delivering the drug directly to the target site .

-

Biomedical Applications

- Application: Silica nanoparticles can be used in various biomedical applications, such as imaging and diagnostics .

- Method: The nanoparticles can be functionalized with various molecules to achieve specific properties, such as fluorescence for imaging .

- Results: These nanoparticles can provide high-resolution images and sensitive diagnostic results .

-

Environmental Remediation

-

Wastewater Treatment

- Optical Applications

- Application: Silica nanoparticles can be used in various optical applications due to their unique optical properties .

- Method: The nanoparticles can be incorporated into optical devices or used as tracers in optical imaging .

- Results: This can lead to improved device performance and high-resolution imaging .

-

Agricultural Applications

- Application: Silica nanoparticles can be used to enhance the growth and yield of crops .

- Method: The nanoparticles can be applied to the soil or sprayed onto the plants. They can improve nutrient uptake and protect plants from diseases .

- Results: This can lead to increased crop yields and healthier plants .

-

Energy Storage

- Application: Silica nanoparticles can be used in the fabrication of energy storage devices, such as batteries and supercapacitors .

- Method: The nanoparticles can be incorporated into the electrode materials to improve their performance .

- Results: This can lead to energy storage devices with higher energy densities and longer lifetimes .

Direcciones Futuras

Propiedades

IUPAC Name |

copper;silicon(4+);hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.6FH.Si/h;6*1H;/q+2;;;;;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOLKSYCHRKNCU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

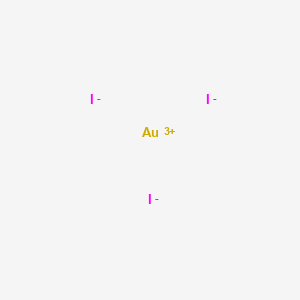

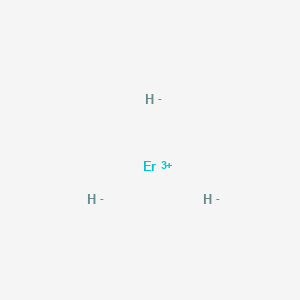

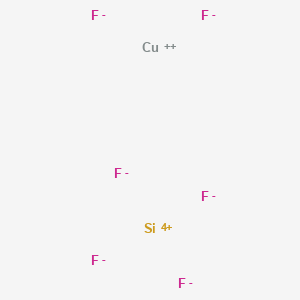

[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuF6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper hexafluorosilicate | |

CAS RN |

12062-24-7 | |

| Record name | Cupric hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012062247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, copper(2+) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)